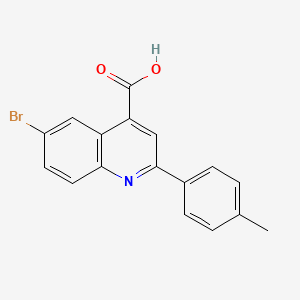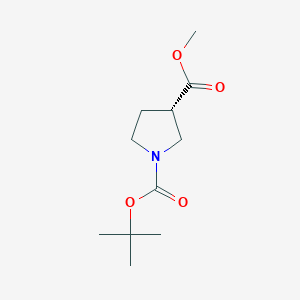
(S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester is an organic compound that belongs to the class of esters. It is derived from pyrrolidine, a five-membered nitrogen-containing heterocycle, and is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester typically involves the esterification of (S)-1-Boc-pyrrolidine-3-carboxylic acid. One common method is the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. Another method involves the use of trimethylchlorosilane and methanol at room temperature, which provides a convenient and efficient route to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and solvents that are easily recoverable and recyclable is also common in industrial production to minimize waste and reduce costs.
化学反応の分析
Types of Reactions: (S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of aqueous acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amine nucleophiles in the presence of a base such as triethylamine.
Major Products:
Hydrolysis: (S)-1-Boc-pyrrolidine-3-carboxylic acid and methanol.
Reduction: (S)-1-Boc-pyrrolidine-3-methanol.
Substitution: (S)-1-Boc-pyrrolidine-3-carboxamide.
科学的研究の応用
(S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the preparation of biologically active compounds for drug discovery and development.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester primarily involves its role as a synthetic intermediate. The Boc protecting group provides stability to the pyrrolidine ring during chemical reactions, allowing for selective transformations at other functional groups. Upon deprotection, the free pyrrolidine can participate in various biochemical pathways, depending on the specific application.
類似化合物との比較
(S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester can be compared to other similar compounds, such as:
(S)-1-Boc-pyrrolidine-3-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
(S)-1-Boc-pyrrolidine-3-carboxylic acid isopropyl ester: Similar structure but with an isopropyl ester group.
(S)-1-Boc-pyrrolidine-3-carboxylic acid tert-butyl ester: Similar structure but with a tert-butyl ester group.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and solubility properties, making it suitable for particular synthetic applications.
特性
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S)-pyrrolidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-5-8(7-12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWFYAVKYUQMRE-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363865 |
Source


|
| Record name | 1-tert-Butyl 3-methyl (3S)-pyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313706-15-9 |
Source


|
| Record name | 1-tert-Butyl 3-methyl (3S)-pyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
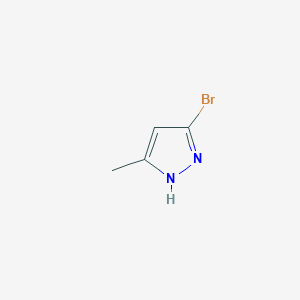
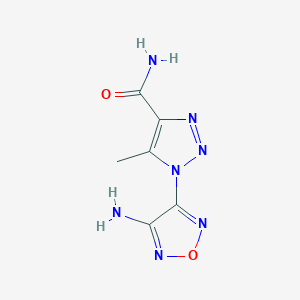
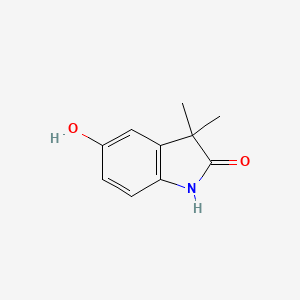
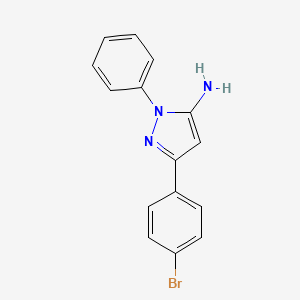
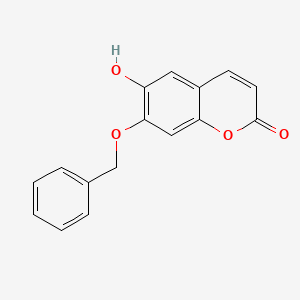
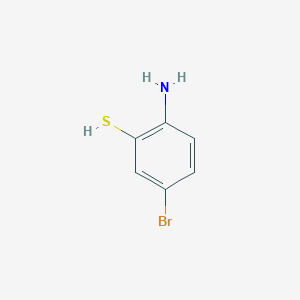
![2-amino-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1270660.png)
methanone](/img/structure/B1270661.png)
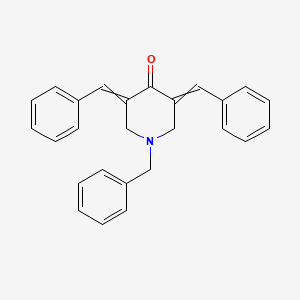
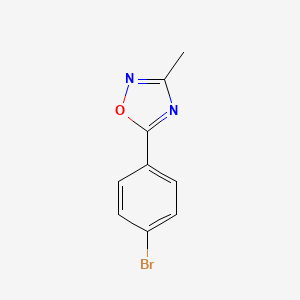
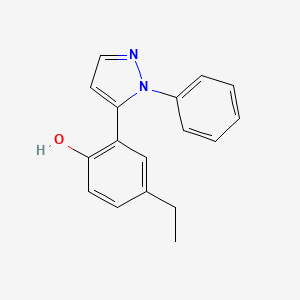
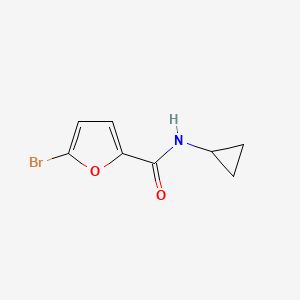
![ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B1270670.png)
